3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid belongs to the class of bicyclic compounds, specifically those derived from bicyclo[1.1.1]pentane. The presence of the 4-fluorophenyl group introduces additional functional properties, making it relevant in various chemical and biological contexts.
The synthesis of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves several key steps:
Formation of the Bicyclo[1.1.1]pentane Core:
Introduction of the 4-Fluorophenyl Group:
Carboxylation:
The molecular structure of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid features a rigid bicyclic framework that contributes to its unique physical and chemical properties:
This structural arrangement plays a critical role in its biological activity and interaction with molecular targets .
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can participate in various chemical reactions:
Oxidation:
Reduction:
Substitution Reactions:
The mechanism of action for 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific biological targets:
Research into these interactions is ongoing, particularly in relation to its pharmacological potential as an active pharmaceutical ingredient or intermediate in drug synthesis .
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse scientific applications:
Medicinal Chemistry:
Biological Research:
Industrial Applications:
This compound exemplifies how modifications to traditional structures can lead to significant improvements in drug design and development strategies, particularly through bioisosteric replacements that enhance pharmacokinetic profiles while maintaining biological activity .
Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative scaffold in medicinal chemistry, primarily serving as a three-dimensional bioisostere for para-substituted benzene rings. This non-classical replacement addresses key limitations of aromatic systems, including metabolic instability, poor aqueous solubility, and promiscuous off-target binding driven by π-π interactions. The BCP motif replicates the distance between para-substituents in benzene (∼4.2 Å bridgehead-to-bridgehead) while introducing high fraction of sp³ character (Fsp³ = 1.0) and reduced topological polar surface area. These features significantly improve drug-like properties, as evidenced by Pfizer’s γ-secretase inhibitor program, where BCP substitution enhanced metabolic stability (>10-fold in human liver microsomes) and membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) compared to the benzene analog [8].
The inherent strain energy (∼70 kcal/mol) and symmetrical rigidity of BCP enforce configurational retention of exit vectors, preventing undesired conformational changes upon target binding. Computational studies confirm BCP’s superior rigidity: molecular dynamics simulations reveal dihedral angle deviations of <5° under physiological conditions, compared to >30° in benzene [3]. This rigidity minimizes entropic penalties during protein-ligand complex formation. Additionally, BCP’s aliphatic C−H bonds exhibit exceptional inertness toward oxidative metabolism by cytochrome P450 enzymes, mitigating toxic metabolite formation (e.g., arene oxides or quinones) [8].
Table 1: Comparative Properties of Benzene vs. Bicyclo[1.1.1]pentane Bioisosteres
Property | Benzene | BCP | Impact on Drug Design |
---|---|---|---|
Fsp³ | 0.0 | 1.0 | ↑ Solubility, ↓ metabolic clearance |
Chromatographic Hydrophobicity (CHI) | High (e.g., 85-100) | Low (e.g., 45-60) | ↓ Nonspecific binding, ↑ selectivity |
Distance between substituents | 4.2 Å (para) | 4.0–4.3 Å (bridgehead) | Retained vector geometry for target engagement |
Metabolic Stability | Low (CYP450 oxidation) | High (inert C−H bonds) | ↓ Reactive metabolite formation |
Fluorination of BCP derivatives synergistically enhances the scaffold’s inherent advantages by introducing complementary electronic and steric effects. The integration of fluorinated aryl groups (e.g., 4-fluorophenyl) at the BCP bridgehead leverages fluorine’s strong electronegativity, moderate lipophilicity (π = +0.14), and capacity to block metabolic hot spots. In 3-(4-fluorophenyl)BCP derivatives, the fluorine atom serves dual roles:
Recent synthetic methodologies enable direct fluorination or fluorophenyl integration onto BCP scaffolds. Dirhodium-catalyzed C−H functionalization permits selective insertion of fluorinated carbenes at the BCP tertiary position, avoiding ring fragmentation [1]. Photoelectrochemical decarboxylative coupling further allows modular attachment of fluorinated aryl amines, expanding access to meta- and ortho-fluorinated BCP bioisosteres previously inaccessible via classical routes [6].
Table 2: Impact of Fluorine on BCP Derivatives in Drug Design
Role of Fluorine | Mechanism | Application in BCP Derivatives |
---|---|---|
Metabolic Blocking | Prevents para-oxidation of phenyl ring | ↑ In vivo half-life of fluorophenyl-BCP conjugates |
Electronic Modulation | −I effect stabilizes carboxylic acid/carboxylate equilibrium | Facilitates ionic interactions with targets (e.g., kinases) |
Lipophilicity Control | Optimal π value balances membrane permeability and aqueous solubility | Fine-tunes log P (Δlog P = −0.2 to +0.3 vs. non-fluorinated) |
Synthetic Versatility | Fluorine as a halogen-bond acceptor | Enables late-stage functionalization via cross-coupling |
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 138111080; C₁₂H₁₁FO₂) represents a structurally privileged building block for drug discovery. Its molecular architecture combines three pharmacologically critical elements:
This compound’s synthetic utility is evidenced by its commercial availability as a bench-stable powder (purity ≥95%) [2] [5]. Its dual functionality enables orthogonal derivatization:
Table 3: Structural and Physicochemical Data for 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₁FO₂ | PubChemLite [5] |
SMILES | C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F | Enamine [2] |
InChIKey | LNZNWYLJIJZKBY-UHFFFAOYSA-N | PubChemLite [5] |
Storage Conditions | 4°C (dry, inert atmosphere) | Sigma-Aldrich [2] |
Predicted Collision Cross Section (CCS) | 161.1 Ų ([M+H]⁺) | PubChemLite [5] |
Synthetic Applications | Photoelectrochemical C−N coupling; Metallaphotoredox alkylation | Nature Communications [6]; Chem [9] |
In lead optimization campaigns, this scaffold enables scaffold hopping from flat aniline-based drugs to three-dimensional analogs. For example, it has been employed to replace para-aminobenzoic acid segments in kinase inhibitors, reducing planarity and improving solubility (>5-fold increase in PBS buffer) without compromising potency [10]. The compound’s structural features directly address medicinal chemistry challenges associated with aromatic rings, positioning it as an enabling tool for next-generation drug design.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: